Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone
Description
Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses in organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential reactivity and properties based on the behavior of structurally similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the cyclization of ketone derivatives. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization methods could potentially be applied to synthesize derivatives of this compound . Additionally, the use of TEAOH as a catalyst for the Knoevenagel condensation/Michael addition tandem reactions in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives indicates that such catalytic systems might be relevant for the synthesis of this compound as well .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics similar to those of the compounds studied in the provided papers. For example, the steric effects of substituents on the cyclohexyl ring, as seen in the γγ-disubstituted itaconic acids study, could influence the reactivity and the outcome of the reactions . The photoenolization study of 2-methylacetophenone and related compounds provides insights into the excited-state behavior of ketones, which could be extrapolated to understand the photochemistry of this compound .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from the reactions of structurally related compounds. The Stobbe condensation, as discussed in the context of aryl cyclohexyl ketones, could be a relevant reaction for the compound , potentially leading to the formation of naphthalene derivatives . The optical resolution of ketones using chiral agents, as demonstrated with trans dimethyl cyclopentanone-3,4-dicarboxylate, might also be applicable to this compound, allowing for the separation of enantiomers .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies on related compounds can offer some general expectations. The presence of a cyclohexyl ring and a ketone group suggests that the compound would exhibit typical ketone properties such as polar character and the ability to form hydrogen bonds. The substituents on the phenyl ring could affect the compound's boiling point, solubility, and stability. The photoenolization study indicates that the compound might also exhibit interesting photochemical properties .
properties
IUPAC Name |
1-cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-13-10-14(2)12-15(11-13)8-9-17(18)16-6-4-3-5-7-16/h10-12,16H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHDZQGEWKVAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644927 | |
Record name | 1-Cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-34-5 | |
Record name | 1-Cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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